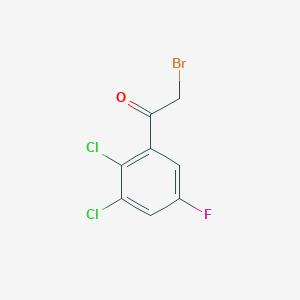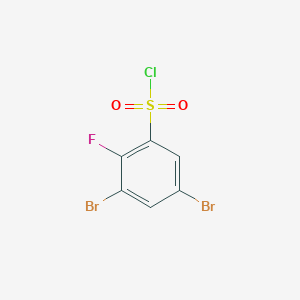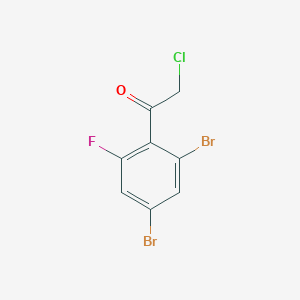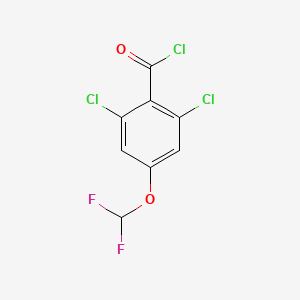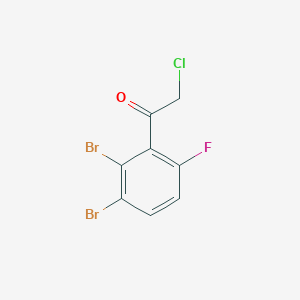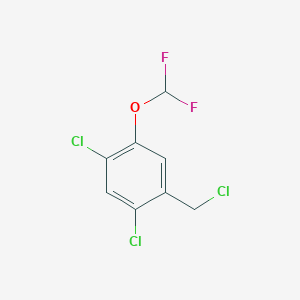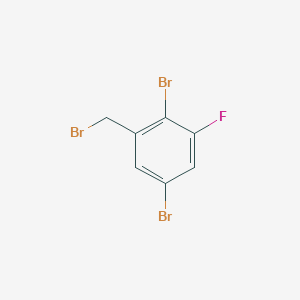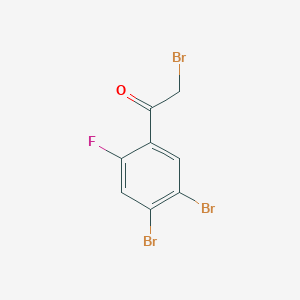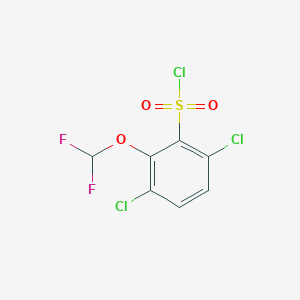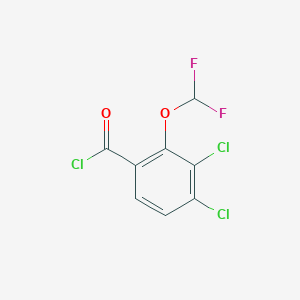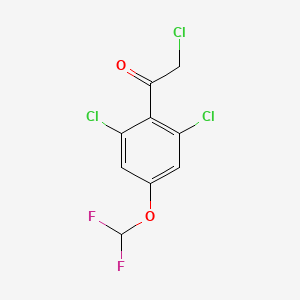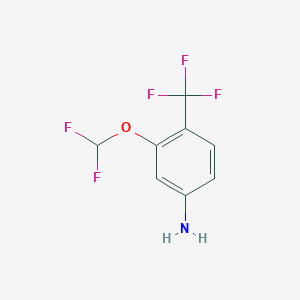
3-Difluoromethoxy-4-(trifluoromethyl)aniline
Vue d'ensemble
Description
3-Difluoromethoxy-4-(trifluoromethyl)aniline (DFMTA) is an organic compound with a unique chemical structure. It is a fluorinated aniline derivative, which has a wide range of applications in scientific research. Due to its unique properties, it has been used in various fields including organic synthesis, drug discovery, and biochemistry.
Applications De Recherche Scientifique
Phase Behavior and Application Potentials
Research has explored the phase behavior of ionic liquids with diverse solutes, including aromatic compounds like aniline derivatives. These studies highlight the significant effects of anion selection on solubility, particularly when considering hydrogen-bonding solutes versus aromatic compounds. The findings suggest potential applications in environmentally friendly solvents with tunable properties for separating target molecules from aqueous solutions or extracting them from original matrices (Visak et al., 2014).
Aniline Derivatives in Wastewater Treatment
Aniline and its derivatives, commonly found in pharmaceutical and dye industry wastewaters, have raised concerns due to their potential health and environmental impacts. Various remediation technologies, particularly Advanced Oxidation Processes (AOPs), have been identified as cost-effective and efficient methods for eliminating these compounds from waste streams. This underscores the importance of understanding the chemical properties and reactivity of aniline derivatives in environmental contexts (Chaturvedi & Katoch, 2020).
Trifluoromethanesulfonic Acid in Organic Synthesis
The use of trifluoromethanesulfonic acid in organic synthesis, including electrophilic aromatic substitution reactions, has been reviewed. This acid's high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, leading to a wide range of reactions. This research highlights the utility of fluorinated compounds in synthesizing new organic compounds, which may include derivatives of 3-Difluoromethoxy-4-(trifluoromethyl)aniline (Kazakova & Vasilyev, 2017).
Environmental Fate and Effects of Fluorinated Compounds
A review of the environmental fate and effects of lampricide TFM, a fluorinated compound, provides insights into the transient environmental impacts of such chemicals. Despite their potent effects, communities and individual organisms typically recover post-treatment, suggesting that properly managed use of fluorinated compounds, including those related to 3-Difluoromethoxy-4-(trifluoromethyl)aniline, might present minimal long-term ecological risks (Hubert, 2003).
Fluorinated Substituents in Antitubercular Drug Design
The strategic placement of trifluoromethyl substituents, including groups similar to 3-Difluoromethoxy-4-(trifluoromethyl)aniline, has been highlighted in antitubercular drug design. The incorporation of such groups can significantly enhance the pharmacodynamic and pharmacokinetic properties of antitubercular agents, underscoring the importance of fluorinated compounds in medicinal chemistry (Thomas, 1969).
Propriétés
IUPAC Name |
3-(difluoromethoxy)-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10)15-6-3-4(14)1-2-5(6)8(11,12)13/h1-3,7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUJSOLVDDHTLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Difluoromethoxy-4-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



